![molecular formula C11H9ClN4O B6085457 4-hydroxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone](/img/structure/B6085457.png)
4-hydroxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone
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Overview
Description
4-hydroxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, also known as HBP, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a hydrazone derivative of 4-hydroxybenzaldehyde and 3-chloro-2-pyrazinecarboxaldehyde, and is synthesized through a simple and efficient method. HBP has been found to exhibit various biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.
Scientific Research Applications
4-hydroxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antitumor, and antioxidant activities, and has been studied for its potential use in drug discovery and development. 4-hydroxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has also been used as a chelating agent in analytical chemistry, and has been studied for its potential use in environmental remediation.
Mechanism of Action
The exact mechanism of action of 4-hydroxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is not fully understood, but it is believed to exert its biological effects through the formation of metal complexes. 4-hydroxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone can chelate with various metal ions, including iron, copper, and zinc, and can inhibit the activity of metal-dependent enzymes. 4-hydroxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has also been found to induce apoptosis in cancer cells, and has been studied for its potential use in cancer therapy.
Biochemical and Physiological Effects:
4-hydroxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. 4-hydroxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has also been found to exhibit antitumor activity, and has been studied for its potential use in cancer therapy. In addition, 4-hydroxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been found to exhibit antioxidant activity, and has been studied for its potential use in the prevention and treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
4-hydroxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound, and can be obtained in high yield and purity. 4-hydroxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is also a versatile compound, and can be used in a wide range of scientific fields. However, 4-hydroxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone also has some limitations for use in laboratory experiments. It has been found to exhibit cytotoxicity at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for the study of 4-hydroxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone. One potential area of research is the development of 4-hydroxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone-based drugs for the treatment of various diseases. 4-hydroxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone can be used as a lead compound for the development of metal-chelating agents, which can be used in the treatment of metal-related diseases. 4-hydroxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone can also be used as a starting point for the development of new anticancer agents. Another potential area of research is the study of the environmental applications of 4-hydroxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone. 4-hydroxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone can be used as a chelating agent for the removal of heavy metal ions from contaminated soils and waters. Finally, the mechanism of action of 4-hydroxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone can be further elucidated through the use of advanced spectroscopic techniques and computational methods.
Conclusion:
In conclusion, 4-hydroxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is a versatile compound that has been extensively studied for its potential applications in various scientific fields. It is a stable and easily synthesized compound, and has been found to exhibit antimicrobial, antitumor, and antioxidant activities. 4-hydroxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has several advantages for use in laboratory experiments, but also has some limitations. There are several future directions for the study of 4-hydroxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, including the development of 4-hydroxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone-based drugs and the study of its environmental applications.
Synthesis Methods
4-hydroxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone can be easily synthesized through the reaction of 4-hydroxybenzaldehyde and 3-chloro-2-pyrazinecarboxaldehyde in the presence of hydrazine hydrate. The reaction takes place in ethanol under reflux conditions, and the product is obtained in high yield and purity. The chemical structure of 4-hydroxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone can be confirmed through various spectroscopic techniques, including NMR, IR, and mass spectrometry.
properties
IUPAC Name |
4-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O/c12-10-11(14-6-5-13-10)16-15-7-8-1-3-9(17)4-2-8/h1-7,17H,(H,14,16)/b15-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLWYFYYLJIZHI-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC=CN=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC=CN=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone |
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